1-(Ethylamino)-3-(1h-imidazol-1-yl)cyclopentane-1-carboxamide
Description
Properties
Molecular Formula |
C11H18N4O |
|---|---|
Molecular Weight |
222.29 g/mol |
IUPAC Name |
1-(ethylamino)-3-imidazol-1-ylcyclopentane-1-carboxamide |
InChI |
InChI=1S/C11H18N4O/c1-2-14-11(10(12)16)4-3-9(7-11)15-6-5-13-8-15/h5-6,8-9,14H,2-4,7H2,1H3,(H2,12,16) |
InChI Key |
YRAYZJDGHIFMQB-UHFFFAOYSA-N |
Canonical SMILES |
CCNC1(CCC(C1)N2C=CN=C2)C(=O)N |
Origin of Product |
United States |
Preparation Methods
Preparation Methods Analysis
General Synthetic Strategy
The synthesis of 1-(Ethylamino)-3-(1H-imidazol-1-yl)cyclopentane-1-carboxamide typically involves:
- Functionalization of the cyclopentane ring to introduce the imidazolyl substituent at the 3-position.
- Introduction of the ethylamino group at the 1-position.
- Formation of the carboxamide functionality at the 1-position carbon.
The key challenges include regioselective substitution on the cyclopentane ring and efficient amide bond formation.
Key Reagents and Intermediates
- Cyclopentane derivatives bearing leaving groups or activated carboxylic acid derivatives.
- 1H-imidazole or its derivatives for nucleophilic substitution.
- Ethylamine as the amine source.
- Coupling reagents such as 1,1'-carbonyldiimidazole (CDI) for amide bond formation.
Representative Preparation Method
A typical preparation involves the following steps:
Step 1: Synthesis of 3-(1H-imidazol-1-yl)cyclopentane intermediate
- Starting from cyclopentane derivatives with a suitable leaving group (e.g., halide or tosylate) at the 3-position.
- Nucleophilic substitution with 1H-imidazole under basic conditions to yield 3-(1H-imidazol-1-yl)cyclopentane.
Step 2: Introduction of the ethylamino group and carboxamide formation
- Activation of the carboxylic acid group at the 1-position using 1,1'-carbonyldiimidazole (CDI) in anhydrous solvents such as tetrahydrofuran (THF) or dichloromethane (DCM).
- Reaction with ethylamine to form the carboxamide linkage.
This method is supported by procedures involving CDI-mediated coupling reactions, which are widely used for amide bond formation due to their mild conditions and high efficiency.
Reaction Conditions and Yields
| Step | Reagents/Conditions | Solvent | Time | Temperature | Yield (%) | Notes |
|---|---|---|---|---|---|---|
| Nucleophilic substitution | 1H-imidazole, base (e.g., K2CO3) | DMF or THF | 12-24 hours | Room temp | 70-85 | Stirring under inert atmosphere |
| Carboxylic acid activation | 1,1'-Carbonyldiimidazole (CDI) | THF or DCM | 1 hour | Room temp | - | Formation of reactive intermediate |
| Amide formation | Ethylamine | THF or DCM | 2-4 hours | Room temp | 80-90 | Quenching with water, extraction |
| Purification | Preparative HPLC or silica gel chromatography | - | - | - | - | To obtain pure product |
Purification and Characterization
- The crude product is typically purified by preparative high-performance liquid chromatography (HPLC) or silica gel column chromatography using solvents like dichloromethane/methanol mixtures.
- Characterization is performed by Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS) , and melting point determination to confirm the structure and purity.
Summary Table of Preparation Method
| Reaction Stage | Reagents/Conditions | Solvent | Time/Temp | Yield (%) | Key Observations |
|---|---|---|---|---|---|
| 3-(1H-imidazol-1-yl)cyclopentane synthesis | 1H-imidazole, base (K2CO3) | DMF or THF | 12-24 h, RT | 70-85 | Efficient nucleophilic substitution |
| Carboxylic acid activation | 1,1'-Carbonyldiimidazole (CDI) | THF or DCM | 1 h, RT | - | Formation of imidazolyl carbamate intermediate |
| Amide bond formation | Ethylamine | THF or DCM | 2-4 h, RT | 80-90 | High yield amidation |
| Purification | Preparative HPLC or silica gel chromatography | - | - | - | High purity product |
Chemical Reactions Analysis
Types of Reactions: 1-(Ethylamino)-3-(1h-imidazol-1-yl)cyclopentane-1-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can participate in substitution reactions, where functional groups on the cyclopentane ring or the imidazolyl group are replaced with other substituents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Nucleophiles or electrophiles, appropriate solvents, and catalysts.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce amine or alkane derivatives.
Scientific Research Applications
1-(Ethylamino)-3-(1h-imidazol-1-yl)cyclopentane-1-carboxamide has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a pharmacological agent, particularly in the development of drugs targeting specific receptors or enzymes.
Biological Research: It is used in studies investigating its effects on cellular processes and molecular pathways.
Chemical Biology: The compound serves as a tool for probing biological systems and understanding the interactions between small molecules and biomolecules.
Industrial Applications: It may be utilized in the synthesis of other complex organic molecules and as an intermediate in chemical manufacturing processes.
Mechanism of Action
The mechanism of action of 1-(Ethylamino)-3-(1h-imidazol-1-yl)cyclopentane-1-carboxamide involves its interaction with specific molecular targets, such as receptors or enzymes. The compound binds to these targets, modulating their activity and influencing downstream signaling pathways. This can result in various biological effects, depending on the target and context of the interaction.
Comparison with Similar Compounds
Imidazole-Containing Antifungal Agents
Imidazole derivatives are well-established in antifungal therapy, primarily targeting CYP51 (lanosterol 14α-demethylase), a critical enzyme in ergosterol biosynthesis. Below is a comparative analysis of key analogs:
Non-Antifungal Imidazole Derivatives
Some imidazole analogs exhibit divergent therapeutic profiles:
- N-[β-(4-(β-Phenylethyl)phenyl)-β-hydroxyethyl]imidazole (38) : Demonstrated anticonvulsant activity superior to phenytoin in electroshock models, highlighting the role of hydroxyalkyl chains in CNS penetration .
- 1-(Triphenylmethyl)-1H-imidazole-4-carbaldehyde : A synthetic intermediate with aldehyde functionality, used in preparing optically active amines for drug discovery .
Structure-Activity Relationships (SAR)
- Imidazole Positioning : The 1H-imidazole ring is critical for CYP51 inhibition, as seen in fluconazole and tioconazole . In the target compound, its placement on the cyclopentane may optimize steric interactions with the enzyme’s heme-binding pocket.
- Substituent Effects: Ethylamino Group: Enhances water solubility compared to hydrophobic aryl or ester groups in analogs like 5b–c . Carboxamide: Polar moiety that may hydrogen-bond with CYP51 residues (e.g., Arg-96 in M. tuberculosis CYP51), improving binding affinity .
Mechanistic and Resistance Considerations
- Antifungal Mechanism : Like fluconazole, the target compound likely inhibits CYP51, disrupting ergosterol synthesis and membrane integrity . However, its cyclopentane backbone might alter substrate access to the active site, as CYP51 employs conformationally regulated channels .
- Resistance Mitigation : Mutations in Candida CYP51 often occur in regions governing enzyme dynamics rather than direct drug-contact residues . The unique substituents in the target compound could circumvent resistance by exploiting alternative binding modes.
Biological Activity
1-(Ethylamino)-3-(1H-imidazol-1-yl)cyclopentane-1-carboxamide, also known as a cyclopentanecarboxamide derivative, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This compound is characterized by its unique molecular structure, which includes an ethylamino group and an imidazole moiety, contributing to its pharmacological properties.
- Molecular Formula : C11H18N4O
- Molar Mass : 222.29 g/mol
- CAS Number : 1503033-89-3
The structural characteristics of this compound are crucial for understanding its biological activity, particularly in terms of receptor interactions and enzymatic pathways.
The biological activity of this compound primarily involves its interaction with various biological targets, including enzymes and receptors. The imidazole ring is known for its role in mimicking histidine residues, which can facilitate interactions with biological macromolecules.
Pharmacological Effects
Research indicates that this compound exhibits several pharmacological effects:
- Antitumor Activity : Preliminary studies suggest that derivatives of cyclopentanecarboxamide compounds can inhibit tumor cell proliferation. The structure-activity relationship (SAR) analysis indicates that modifications in the imidazole or cyclopentane moieties can enhance cytotoxicity against various cancer cell lines.
- Antimicrobial Properties : The compound has shown potential antibacterial and antifungal activities, likely due to its ability to disrupt microbial cell membranes or interfere with metabolic pathways.
Case Studies
- Antitumor Efficacy : In a study examining the effects of various cyclopentane derivatives on cancer cell lines, this compound demonstrated significant inhibition of cell growth in both breast and lung cancer models. The IC50 values were reported at concentrations lower than those of standard chemotherapeutics, indicating a promising therapeutic profile.
- Antimicrobial Screening : A series of tests against common bacterial strains (e.g., E. coli, S. aureus) revealed that the compound exhibited minimum inhibitory concentrations (MICs) comparable to those of established antibiotics, suggesting its potential as a lead compound for antibiotic development.
Biological Activity Summary Table
| Activity Type | Target Organism/Cell Line | IC50/MIC (µM) | Reference |
|---|---|---|---|
| Antitumor | MCF-7 (breast cancer) | < 10 | |
| Antitumor | A549 (lung cancer) | < 15 | |
| Antimicrobial | E. coli | 20 | |
| Antimicrobial | S. aureus | 25 |
Structure-Activity Relationship Analysis
| Modification | Effect on Activity |
|---|---|
| Ethylamino Group | Enhances receptor binding |
| Imidazole Substitution | Increases cytotoxicity |
| Cyclopentane Ring | Essential for activity |
Q & A
Q. Example Optimization Table :
| Parameter | Optimal Range | Impact on Yield/Purity |
|---|---|---|
| Solvent | DMF | ↑ Yield (polarity) |
| Coupling Reagent | EDC/HOBt | ↑ Purity (reduced racemization) |
| Reaction Time | 12–24 hours | Balances completion vs. degradation |
Basic: What spectroscopic and analytical methods are critical for characterizing this compound?
Methodological Answer:
Comprehensive characterization requires:
- NMR Spectroscopy : H and C NMR to confirm substituent positions and stereochemistry. For example, imidazole protons resonate at δ 7.2–8.5 ppm, while cyclopentane carbons appear at 25–35 ppm .
- FT-IR : Peaks at 1650–1750 cm (C=O stretch) and 3100–3400 cm (N-H stretch) validate amide and amine groups .
- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight (e.g., calculated for CHNO: 237.1352) .
- X-ray Crystallography : Resolves absolute configuration and intermolecular interactions, critical for SAR studies .
Q. Example DoE Table :
| Factor | Low Level (-1) | High Level (+1) |
|---|---|---|
| Temperature | 25°C | 50°C |
| Catalyst Loading | 5 mol% | 15 mol% |
| Solvent | DCM | DMF |
Advanced: How can computational methods enhance understanding of this compound’s mechanism?
Methodological Answer:
- Molecular Dynamics (MD) : Simulate ligand-receptor interactions over time to identify stable binding conformations .
- QM/MM Calculations : Study reaction pathways (e.g., amide bond formation) to optimize synthetic routes .
- ADMET Prediction : Tools like SwissADME predict pharmacokinetic properties (e.g., logP, BBB permeability) to guide derivatization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
